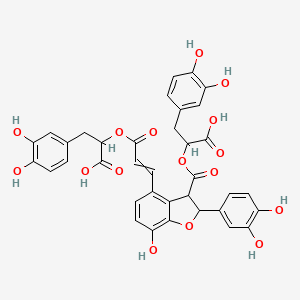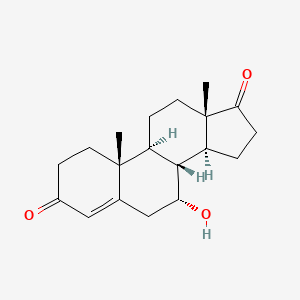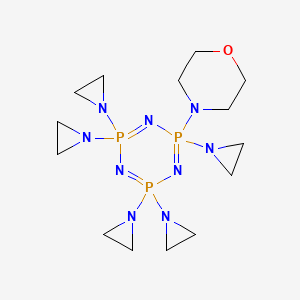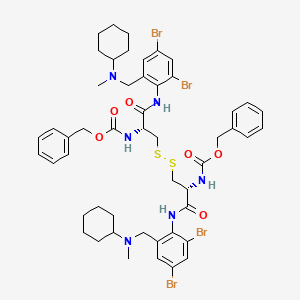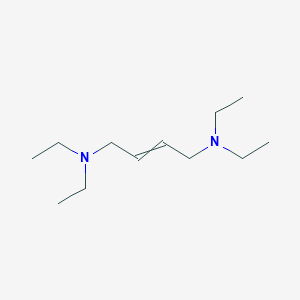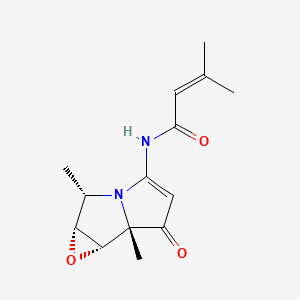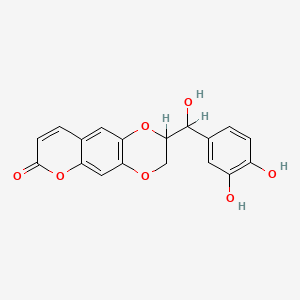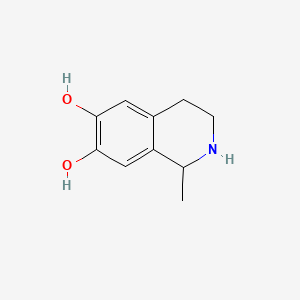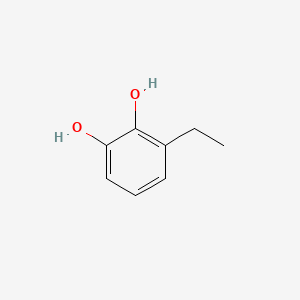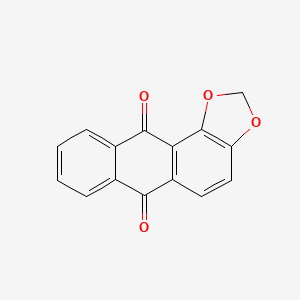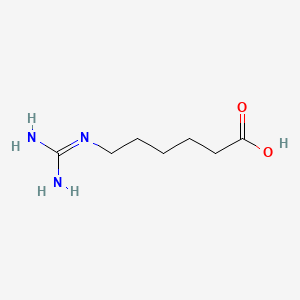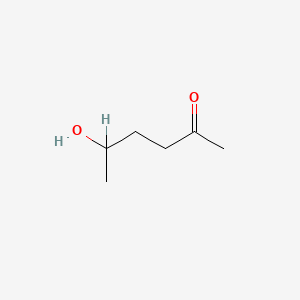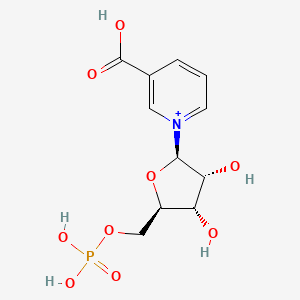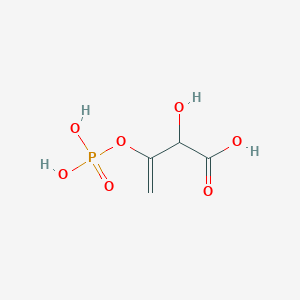
2-Hydroxy-3-phosphonooxybut-3-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-3-phosphonooxybut-3-enoic acid is a carboxyalkyl phosphate.
Wissenschaftliche Forschungsanwendungen
1. Asymmetric Hydrogenation and Synthesis of ACE Inhibitors
A study by Zhu, Meng, Fan, Xie, and Zhang (2010) reported the direct asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids to yield 2-hydroxy-4-arylbutanoic acids. This process is significant for synthesizing a common intermediate for ACE inhibitors (Zhu et al., 2010).
2. Enantioselective Hydrophosphonylation of Aldehydes
Suyama, Sakai, Matsumoto, Saito, and Katsuki (2010) described the highly enantioselective hydrophosphonylation of aldehydes with phosphonates. This method is crucial for synthesizing enantioenriched α-hydroxy phosphonates, which have wide biological applications (Suyama et al., 2010).
3. Synthesis and Applications of Phosphonic Acids
A review by Sevrain, Berchel, Couthon, and Jaffrès (2017) highlighted the diverse applications of phosphonic acids in fields like chemistry, biology, and physics. They covered methods for synthesizing phosphonic acids, including those derived from dialkyl phosphonate (Sevrain et al., 2017).
4. Metal-ion Binding Properties of Nucleotide Analogues
Blindauer, Sigel, Operschall, Holý, and Sigel (2017) studied the metal-ion binding properties of the acyclic nucleoside phosphonate HPMPC, which is clinically used in antiviral therapy. Their research is significant for understanding the in vivo interactions of nucleotides and their analogues (Blindauer et al., 2017).
5. Geranylgeranyl Transferase Inhibition
McKenna, Kashemirov, Błażewska, Mallard-Favier, Stewart, Rojas, Lundy, Ebetino, Baron, Dunford, Kirsten, Seabra, Bala, Marma, Rogers, and Coxon (2010) explored the synthesis of 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid, a potent new geranylgeranyl transferase inhibitor. This research is relevant for developing drugs to treat conditions like osteoporosis (McKenna et al., 2010).
Eigenschaften
Produktname |
2-Hydroxy-3-phosphonooxybut-3-enoic acid |
|---|---|
Molekularformel |
C4H7O7P |
Molekulargewicht |
198.07 g/mol |
IUPAC-Name |
2-hydroxy-3-phosphonooxybut-3-enoic acid |
InChI |
InChI=1S/C4H7O7P/c1-2(3(5)4(6)7)11-12(8,9)10/h3,5H,1H2,(H,6,7)(H2,8,9,10) |
InChI-Schlüssel |
FPQJGWWGSNGINK-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C(C(=O)O)O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



